![molecular formula C19H13N3OS B2547775 N-(4-(pyridin-3-yl)thiazol-2-yl)-2-naphthamide CAS No. 477544-69-7](/img/structure/B2547775.png)
N-(4-(pyridin-3-yl)thiazol-2-yl)-2-naphthamide
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Overview
Description
N-(4-(pyridin-3-yl)thiazol-2-yl)-2-naphthamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiazole family, which is known for its diverse biological activities. In
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, which include “N-(4-(pyridin-3-yl)thiazol-2-yl)-2-naphthamide”, have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole compounds have been reported to possess analgesic (pain-relieving) properties . This makes them potential candidates for the development of new analgesic drugs.
Anti-inflammatory Activity
Thiazole derivatives have shown anti-inflammatory activity, which is comparable to that of standard ibuprofen drug . This suggests their potential use in treating conditions characterized by inflammation .
Antimicrobial and Antifungal Activity
Thiazole compounds have demonstrated antimicrobial and antifungal properties . This suggests their potential use in the development of new antimicrobial and antifungal agents.
Antiviral Activity
Thiazole derivatives have also been found to exhibit antiviral properties . This makes them potential candidates for the development of new antiviral drugs.
Antitumor and Cytotoxic Activity
Thiazole compounds have shown antitumor and cytotoxic activities . For instance, certain synthesized compounds have demonstrated potent effects on prostate cancer .
Neuroprotective Activity
Thiazole derivatives have been reported to possess neuroprotective properties . This suggests their potential use in treating neurodegenerative diseases.
Inhibition of Cyclin-Dependent Kinases (CDK4 and CDK6)
“N-(4-(pyridin-3-yl)thiazol-2-yl)-2-naphthamide” derivatives have been found to be highly potent and selective inhibitors of CDK4 and CDK6 . These kinases regulate entry into the S phase of the cell cycle and are validated targets for anticancer drug discovery .
Mechanism of Action
Target of Action
Thiazole derivatives, which include n-(4-(pyridin-3-yl)thiazol-2-yl)-2-naphthamide, have been found to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific biological activity they exhibit .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, depending on their specific biological activity .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties, depending on their specific chemical structure .
Result of Action
Thiazole derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific biological activity .
properties
IUPAC Name |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS/c23-18(15-8-7-13-4-1-2-5-14(13)10-15)22-19-21-17(12-24-19)16-6-3-9-20-11-16/h1-12H,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUCCXQYFRWQME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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